Cas no 1807065-29-7 (6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid)

6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
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- 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid
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- インチ: 1S/C9H8ClF2NO3/c1-16-5-3-6(10)13-4(2-7(14)15)8(5)9(11)12/h3,9H,2H2,1H3,(H,14,15)
- InChIKey: IFDKSCNZKNKJAH-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=C(C(F)F)C(CC(=O)O)=N1)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 59.4
6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029046554-1g |
6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid |
1807065-29-7 | 97% | 1g |
$3,129.00 | 2022-03-31 | |
Alichem | A029046554-500mg |
6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid |
1807065-29-7 | 97% | 500mg |
$1,597.40 | 2022-03-31 | |
Alichem | A029046554-250mg |
6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid |
1807065-29-7 | 97% | 250mg |
$1,008.00 | 2022-03-31 |
6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acidに関する追加情報
Introduction to 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid (CAS No. 1807065-29-7) and Its Applications in Modern Chemical Biology
6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1807065-29-7, is a highly versatile and synthetically valuable compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic organic molecule features a pyridine core substituted with functional groups that enhance its reactivity and biological significance, making it a valuable intermediate in the synthesis of novel therapeutic agents.
The structural framework of 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid consists of a pyridine ring substituted with a chloro group at the 6-position, a difluoromethyl group at the 3-position, and a methoxy group at the 4-position, with an acetic acid moiety attached at the 2-position. This specific arrangement of substituents imparts unique electronic and steric properties to the molecule, which are critical for its role in medicinal chemistry and drug discovery. The presence of both electron-withdrawing and electron-donating groups allows for diverse chemical transformations, enabling researchers to modify its structure and explore its potential biological activities.
In recent years, 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid has been extensively studied for its applications in the development of small-molecule inhibitors targeting various biological pathways. The pyridine scaffold is a common motif in many bioactive compounds, and modifications to this core structure can lead to significant changes in pharmacological properties. The chloro and methoxy groups enhance lipophilicity and metabolic stability, while the difluoromethyl group is known to improve binding affinity to biological targets. These features make 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid an attractive building block for drug design.
One of the most compelling aspects of 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid is its utility in synthesizing kinase inhibitors, which are critical for treating cancers, inflammatory diseases, and other disorders. Kinases are enzymes that play a pivotal role in cell signaling pathways, and inhibiting their activity can disrupt aberrant cellular processes. Researchers have leveraged the reactivity of 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid to develop novel kinase inhibitors with improved selectivity and efficacy. For instance, derivatives of this compound have been shown to target specific tyrosine kinases involved in tumor growth and progression, offering promising leads for oncology drug development.
Additionally, 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid has found applications in the synthesis of antiviral agents. The structural features of this compound allow it to interact with viral enzymes and proteins, disrupting viral replication cycles. Recent studies have highlighted its role in developing inhibitors against RNA-dependent RNA polymerases (RdRp) in viruses such as influenza and coronaviruses. The acetic acid moiety provides a site for further functionalization, enabling the creation of prodrugs or analogs with enhanced pharmacokinetic profiles.
The versatility of 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid extends beyond kinase and antiviral applications. It has been utilized in the development of antimicrobial agents, where its structural motifs contribute to binding affinity against bacterial enzymes involved in essential metabolic pathways. The chloro and methoxy groups facilitate interactions with bacterial targets, while the difluoromethyl group enhances resistance profiles against enzymatic degradation. These properties make 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid a valuable scaffold for designing novel antibiotics to combat multidrug-resistant bacterial infections.
In conclusion, 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid (CAS No. 1807065-29-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse applications in drug discovery, particularly in developing inhibitors for kinases, viruses, and bacteria. As research continues to uncover new therapeutic targets and mechanisms, compounds like 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid will remain indispensable tools for creating next-generation therapeutic agents that address unmet medical needs.
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